molecular formula C16H29N3O2 B13898844 Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B13898844
M. Wt: 295.42 g/mol
InChI Key: IZWBCFKUDPGCAM-UHFFFAOYSA-N
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Description

Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[311]heptane-6-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic core or the amino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

Tert-butyl trans-3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific bicyclic structure and the presence of both an amino group and a tert-butyl ester group. This combination of features provides it with distinct chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C16H29N3O2

Molecular Weight

295.42 g/mol

IUPAC Name

tert-butyl 3-(4-aminocyclohexyl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

InChI

InChI=1S/C16H29N3O2/c1-16(2,3)21-15(20)19-13-8-14(19)10-18(9-13)12-6-4-11(17)5-7-12/h11-14H,4-10,17H2,1-3H3

InChI Key

IZWBCFKUDPGCAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1CN(C2)C3CCC(CC3)N

Origin of Product

United States

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